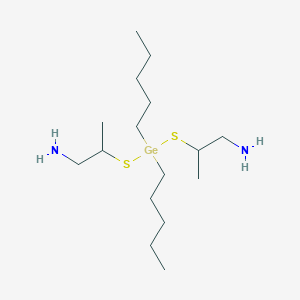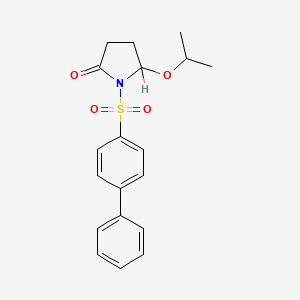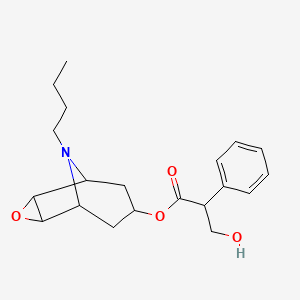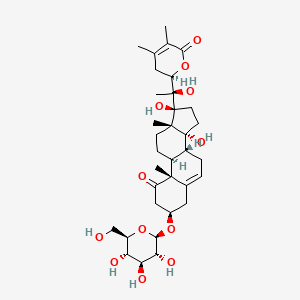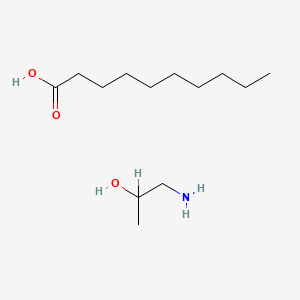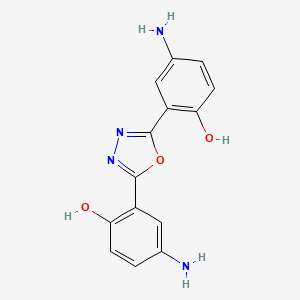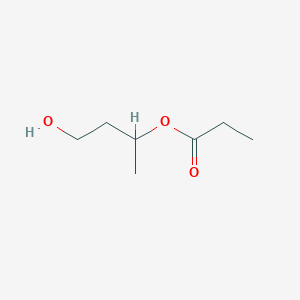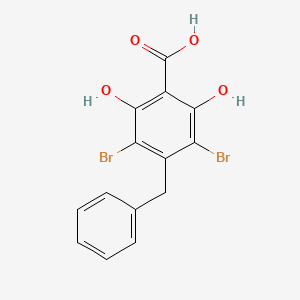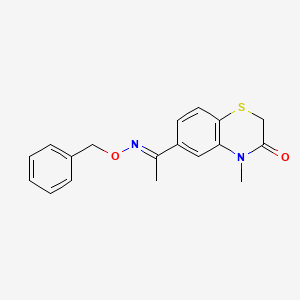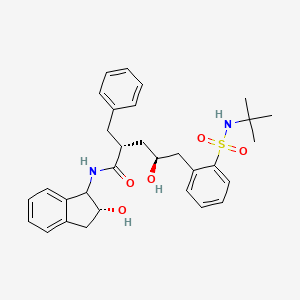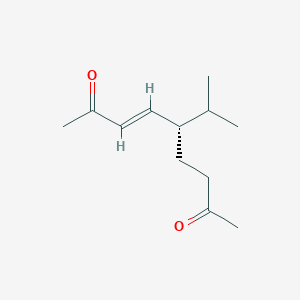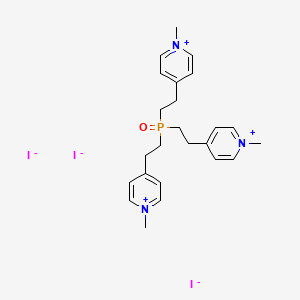
4,4',4''-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of three pyridinium rings connected through a phosphinylidynetri-2,1-ethanediyl bridge, with three iodide ions as counterions. It is used in various scientific research applications due to its interesting chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide typically involves the reaction of 4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) chloride with potassium iodide in an aqueous medium. The reaction is carried out under reflux conditions to ensure complete conversion of the chloride to the triiodide form. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial level.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The iodide ions can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using silver nitrate or other halide salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines. Substitution reactions typically result in the formation of new pyridinium salts with different counterions.
Aplicaciones Científicas De Investigación
4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide involves its interaction with molecular targets through its pyridinium rings and phosphinylidynetri-2,1-ethanediyl bridge. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound’s ability to undergo oxidation, reduction, and substitution reactions also plays a role in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-ethylpyridinium) triiodide
- 4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-phenylmethylpyridinium) triiodide
Uniqueness
4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide is unique due to its specific structural configuration and the presence of methyl groups on the pyridinium rings. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propiedades
Número CAS |
172421-41-9 |
|---|---|
Fórmula molecular |
C24H33I3N3OP |
Peso molecular |
791.2 g/mol |
Nombre IUPAC |
4-[2-[bis[2-(1-methylpyridin-1-ium-4-yl)ethyl]phosphoryl]ethyl]-1-methylpyridin-1-ium;triiodide |
InChI |
InChI=1S/C24H33N3OP.3HI/c1-25-13-4-22(5-14-25)10-19-29(28,20-11-23-6-15-26(2)16-7-23)21-12-24-8-17-27(3)18-9-24;;;/h4-9,13-18H,10-12,19-21H2,1-3H3;3*1H/q+3;;;/p-3 |
Clave InChI |
GFNDCZMMAWVGPK-UHFFFAOYSA-K |
SMILES canónico |
C[N+]1=CC=C(C=C1)CCP(=O)(CCC2=CC=[N+](C=C2)C)CCC3=CC=[N+](C=C3)C.[I-].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


